N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chloropyridine-3-carboxamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chloropyridine-3-carboxamide is a complex organic compound that features a benzothiazole moiety, a chlorinated phenyl ring, and a pyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chloropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde. This intermediate is then reacted with 4-chloroaniline to introduce the chlorophenyl group. The final step involves coupling this intermediate with 2-chloropyridine-3-carboxylic acid under amide bond-forming conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a solvent such as dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chloropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The chlorinated positions on the phenyl and pyridine rings make this compound susceptible to nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products
Oxidation: Oxidized benzothiazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chloropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chloropyridine-3-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to DNA or RNA, thereby affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazido acetamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chloropyridine-3-carboxamide stands out due to its unique combination of a benzothiazole ring, a chlorinated phenyl group, and a pyridine carboxamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C19H11Cl2N3OS |
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Molecular Weight |
400.3 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C19H11Cl2N3OS/c20-14-8-7-11(23-18(25)12-4-3-9-22-17(12)21)10-13(14)19-24-15-5-1-2-6-16(15)26-19/h1-10H,(H,23,25) |
InChI Key |
DYMRZVXPNPCPRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=C(N=CC=C4)Cl)Cl |
Origin of Product |
United States |
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